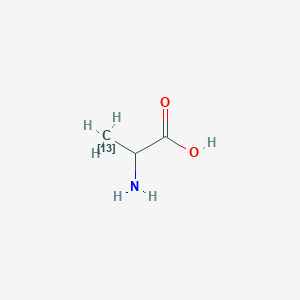

DL-Alanine-3-13C

概要

説明

DL-Alanine-3-13C, also known as DL-2-Aminopropionic acid-3-13C, is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the alanine molecule. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The compound is a racemic mixture, meaning it contains equal amounts of D-alanine and L-alanine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine-3-13C typically involves the incorporation of carbon-13 into the alanine molecule. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. In this case, a carbon-13 labeled aldehyde would be used to ensure the incorporation of the isotope at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced isotopic labeling techniques. These methods ensure high isotopic purity and yield. The process may include the use of labeled precursors and specialized reactors to facilitate the incorporation of carbon-13 into the alanine structure.

化学反応の分析

Types of Reactions: DL-Alanine-3-13C undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo acids.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.

Major Products:

Oxidation: Formation of pyruvate or other oxo acids.

Reduction: Formation of alaninol or other alcohol derivatives.

Substitution: Formation of substituted alanine derivatives.

科学的研究の応用

Metabolic Research

DL-Alanine-3-13C is widely used in metabolic studies due to its ability to act as a tracer in various biochemical pathways. The incorporation of carbon-13 allows researchers to monitor the dynamics of amino acid metabolism and protein synthesis.

Key Applications:

- Metabolic Flux Analysis : This compound is utilized to analyze the flow of metabolites through metabolic pathways, providing insights into cellular metabolism under different physiological conditions.

- Enzyme Kinetics : The stable isotope labeling enhances the reproducibility of enzyme assays, allowing for accurate measurements of enzyme activity in complex biological systems.

Cancer Research

Recent studies have highlighted the potential of this compound in cancer detection and characterization. For instance, hyperpolarized [1-13C] pyruvate and its metabolic products, including alanine, have been investigated as noninvasive biomarkers for prostate cancer.

Case Study:

In a study involving TRAMP mice, researchers observed significant lactate and alanine signals after administering 13C-labeled pyruvate. The results indicated that elevated levels of hyperpolarized lactate and alanine correlate with tumor grade, suggesting their utility in imaging studies for cancer diagnosis .

Protein Synthesis Studies

The incorporation of this compound into proteins allows for detailed studies on protein synthesis and turnover rates. This isotopically labeled alanine participates in translation, enabling researchers to track its utilization in cellular processes.

Research Findings:

- A study demonstrated that dietary alanine influences insulin secretion by enhancing glucose metabolism in pancreatic islets. The labeled alanine provided insights into its uptake and utilization by pancreatic tissues.

- Comparative analyses have shown that using this compound improves data quality for tracking protein synthesis rates compared to traditional methods.

Diagnostic Techniques

This compound is also employed in diagnostic applications, particularly for identifying metabolic disorders. Its isotopic labeling facilitates the development of noninvasive biomarkers that can help detect diseases at early stages.

Applications:

- In metabolic disorder research, stable isotope-labeled compounds are crucial for developing biomarkers that can indicate disease presence and progression .

作用機序

The mechanism of action of DL-Alanine-3-13C primarily involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the compound through various biochemical pathways using NMR spectroscopy. This helps in understanding the metabolism and interaction of alanine in different biological systems.

類似化合物との比較

DL-Alanine-1-13C: Labeled at the first carbon position.

DL-Alanine-2-13C: Labeled at the second carbon position.

L-Alanine-13C3: Labeled at all three carbon positions.

Uniqueness: DL-Alanine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for studying specific metabolic pathways and reactions that involve this position

生物活性

DL-Alanine-3-13C is a stable isotope-labeled form of alanine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention due to its applications in metabolic studies, particularly in tracing metabolic pathways and understanding amino acid metabolism. The biological activity of this compound can be evaluated through its effects on metabolic processes, its role in protein synthesis, and its potential therapeutic applications.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇¹³NO₂ |

| Molecular Weight | 89.093 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 289 °C (dec.) |

| Boiling Point | 212.9 ± 23.0 °C at 760 mmHg |

These properties facilitate its use in various biochemical assays and metabolic studies.

Metabolic Role

DL-Alanine serves as a key player in the glucose-alanine cycle , which is essential for energy metabolism and nitrogen balance in the body. In this cycle, alanine is produced from pyruvate through transamination and can be converted back to glucose in the liver, highlighting its dual role as both an energy source and a nitrogen donor.

1. Protein Synthesis

Alanine is integral to protein synthesis due to its incorporation into proteins. Studies have shown that isotope-labeled alanine can be used to trace protein turnover and synthesis rates in various tissues, providing insights into metabolic health and muscle recovery.

2. Amino Acid Metabolism

This compound has been utilized to study amino acid metabolism in various organisms. For instance, research indicates that alanine racemase, an enzyme responsible for converting L-alanine to D-alanine, plays a significant role in bacterial cell wall synthesis and can be targeted for antibiotic development (Azam & Jayaram, 2016).

3. Therapeutic Applications

The compound has potential therapeutic implications, particularly in the context of metabolic disorders. For example:

- Diabetes Management : DL-Alanine has been shown to influence insulin secretion and glucose uptake in cells, making it a candidate for research into diabetes treatments.

- Neuroprotection : As an amino acid involved in neurotransmitter synthesis, alanine may have neuroprotective effects, which are being explored for neurodegenerative diseases.

Case Study 1: Metabolic Tracing

A study utilized this compound to trace metabolic pathways in human subjects undergoing exercise. The results indicated enhanced glucose utilization during physical activity, suggesting that alanine supplementation could improve athletic performance by optimizing energy metabolism.

Case Study 2: Antibiotic Development

Research involving this compound focused on inhibiting alanine racemase in Mycobacterium tuberculosis. By blocking this enzyme's activity with d-cycloserine, researchers demonstrated a decrease in bacterial growth, highlighting the potential of targeting alanine metabolism in antibiotic therapy.

特性

IUPAC Name |

2-amino(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480393 | |

| Record name | DL-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131157-42-1 | |

| Record name | DL-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。